(3S)-3-Benzylmorpholine-4-carboxamide
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Overview
Description
(3S)-3-Benzylmorpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a benzyl group attached to the third carbon of the morpholine ring and a carboxamide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Benzylmorpholine-4-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of diethanolamine with a suitable reagent, such as sulfuric acid or phosphorus oxychloride.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of morpholine with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzylated morpholine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Benzylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as benzyl alcohol or benzaldehyde.
Reduction: Reduced derivatives such as benzylamine.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
(3S)-3-Benzylmorpholine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Benzylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the morpholine ring play crucial roles in binding to these targets, influencing their activity. The carboxamide group may also participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Phenylmorpholine-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
(3S)-3-Methylmorpholine-4-carboxamide: Similar structure but with a methyl group instead of a benzyl group.
(3S)-3-Benzylmorpholine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
(3S)-3-Benzylmorpholine-4-carboxamide is unique due to the presence of the benzyl group, which imparts specific steric and electronic properties that influence its reactivity and interaction with molecular targets
Properties
IUPAC Name |
(3S)-3-benzylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)14-6-7-16-9-11(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTRPFNNGHSASX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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